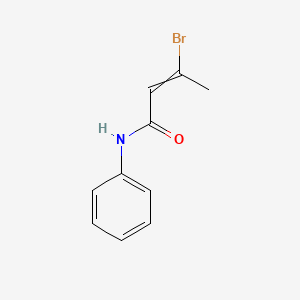
3-bromo-N-phenylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-phenylbut-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromine atom attached to the third carbon of a but-2-enamide chain, with a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-phenylbut-2-enamide typically involves the bromination of N-phenylbut-2-enamide. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 3-bromo-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The double bond in the but-2-enamide chain can be reduced to form saturated amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of N-phenylbut-2-enamide derivatives with different substituents.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-phenylbutanamide.
Aplicaciones Científicas De Investigación
3-bromo-N-phenylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-phenylbut-2-enamide involves its interaction with molecular targets through its bromine and phenyl groups. The bromine atom can participate in halogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-chloro-N-phenylbut-2-enamide
- 3-iodo-N-phenylbut-2-enamide
- N-phenylbut-2-enamide
Comparison:
- 3-bromo-N-phenylbut-2-enamide is unique due to the presence of the bromine atom, which can form stronger halogen bonds compared to chlorine or iodine. This can result in different reactivity and binding affinities in biological systems.
- 3-chloro-N-phenylbut-2-enamide and 3-iodo-N-phenylbut-2-enamide have similar structures but differ in their halogen atoms, leading to variations in their chemical and biological properties.
- N-phenylbut-2-enamide lacks the halogen atom, making it less reactive in certain substitution reactions.
Propiedades
Número CAS |
93038-86-9 |
|---|---|
Fórmula molecular |
C10H10BrNO |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
3-bromo-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
Clave InChI |
BWSUEDWVZFDMTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




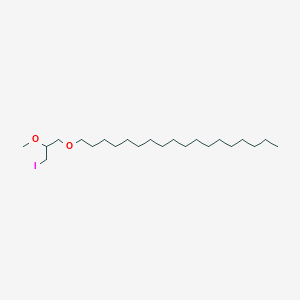
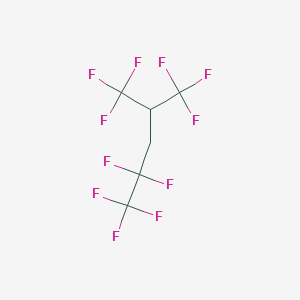
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)

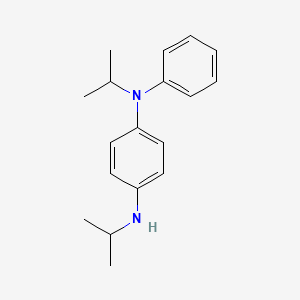
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
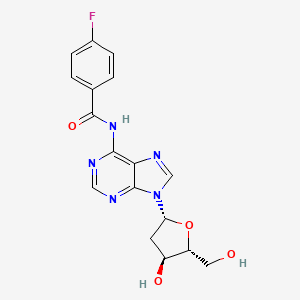

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

